molecular formula C13H11FO4S B6242482 2-(benzyloxy)phenyl fluoranesulfonate CAS No. 2411235-10-2

2-(benzyloxy)phenyl fluoranesulfonate

Cat. No.: B6242482
CAS No.: 2411235-10-2
M. Wt: 282.3
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Description

2-(Benzyloxy)phenyl fluoranesulfonate is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further substituted with a fluoranesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)phenyl fluoranesulfonate typically involves the reaction of 2-(benzyloxy)phenol with fluoranesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-(Benzyloxy)phenol+Fluoranesulfonyl chloride2-(Benzyloxy)phenyl fluoranesulfonate+HCl\text{2-(Benzyloxy)phenol} + \text{Fluoranesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(Benzyloxy)phenol+Fluoranesulfonyl chloride→2-(Benzyloxy)phenyl fluoranesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)phenyl fluoranesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The fluoranesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

    Substitution Reactions: Derivatives with different functional groups replacing the fluoranesulfonate group.

    Oxidation Reactions: Aldehydes or carboxylic acids derived from the benzyloxy group.

    Reduction Reactions: Cyclohexyl derivatives of the original compound.

Scientific Research Applications

2-(Benzyloxy)phenyl fluoranesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Pharmaceutical Research: Explored as a potential lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)phenyl fluoranesulfonate involves its interaction with specific molecular targets. The fluoranesulfonate group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or other cellular components, potentially altering their function. The benzyloxy group may also play a role in the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)phenol: Lacks the fluoranesulfonate group, making it less reactive in certain substitution reactions.

    Phenyl fluoranesulfonate: Lacks the benzyloxy group, which may affect its solubility and reactivity.

    Benzyloxybenzene: Does not contain the fluoranesulfonate group, limiting its applications in certain chemical reactions.

Uniqueness

2-(Benzyloxy)phenyl fluoranesulfonate is unique due to the presence of both the benzyloxy and fluoranesulfonate groups. This combination imparts specific reactivity and properties that are not observed in similar compounds. The fluoranesulfonate group enhances the compound’s electrophilicity, while the benzyloxy group can influence its solubility and binding interactions.

Properties

CAS No.

2411235-10-2

Molecular Formula

C13H11FO4S

Molecular Weight

282.3

Purity

95

Origin of Product

United States

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